3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid
Description
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid is an organic compound with a molecular formula of C14H14N2O4S It is a derivative of picolinic acid, which is known for its coordination chemistry and biological activities
Properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHORELSXLMKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-(N,N-dimethylsulfamoyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonamide group may also contribute to its biological activity by interacting with proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid
- 6-Amino-3-(3-N,N-dimethylsulfamoylphenyl)picolinic acid
- 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Uniqueness
3-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
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